molecular formula C20H38N2O4S B13442136 N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)

Cat. No.: B13442136
M. Wt: 402.6 g/mol
InChI Key: IAJLPGZWRSPJLM-ZLTKDMPESA-N
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Description

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is a chemical compound known for its role as a metabolite. It is also referred to as S-(3-Hydroxypropyl)mercapturic Acid. This compound is often used in research settings, particularly in the study of metabolic pathways and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt typically involves the reaction of N-Acetyl-L-cysteine with 3-chloropropanol under basic conditions to form the intermediate N-Acetyl-S-(3-chloropropyl)-L-cysteine. This intermediate is then reacted with dicyclohexylamine to yield the final product .

Industrial Production Methods

it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for scale and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt involves its role as a metabolite in detoxification pathways. It is formed through the conjugation of 3-hydroxypropyl groups with N-Acetyl-L-cysteine, which is then excreted from the body. This process helps in the detoxification of harmful substances and their removal from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a metabolite in detoxification processes makes it particularly valuable in research focused on understanding and mitigating the effects of toxic substances .

Properties

Molecular Formula

C20H38N2O4S

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1

InChI Key

IAJLPGZWRSPJLM-ZLTKDMPESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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